2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
Description
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-3-methoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-18-11-12(14-6-5-13-11)19-9-4-7-15(8-9)20(16,17)10-2-3-10/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXQCOGNNDVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine derivative, which can be achieved through the cyclization of appropriate acyclic precursors. The cyclopropylsulfonyl group is then introduced via sulfonylation reactions using reagents such as cyclopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrrolidin-3-yloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazine ring and methoxy group can also contribute to the compound’s overall bioactivity by affecting its electronic properties and molecular interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of the target compound with analogues from the evidence:
*Exact molecular formula and weight for the target compound are inferred from structural analogues.
Key Differences and Implications
Substituent Effects :
- The cyclopropylsulfonyl-pyrrolidine group in the target compound distinguishes it from simpler alkyl or chloro substituents in analogues. This group may improve target selectivity in drug design due to its rigidity and electron-withdrawing properties .
- Methoxy Position : The 3-methoxy group in the target contrasts with 2-methoxy isomers (e.g., ), which are primarily flavorants. Positional differences alter electronic distribution and steric interactions, impacting biological activity .
- Pharmacological Potential: Sulfonamide-containing compounds (e.g., ) are associated with enzyme inhibition (e.g., PDE inhibitors). The target’s cyclopropylsulfonyl group may similarly enhance binding to hydrophobic enzyme pockets . Chloro Analogues () are often intermediates or bioactive molecules; however, the target’s lack of chlorine may reduce toxicity risks .
Physical Properties :
- The target’s higher molecular weight (~350–400 vs. ~166–313 in analogues) suggests lower water solubility, necessitating formulation adjustments for drug delivery .
- Flavorant analogues () exhibit high volatility and solubility in organic solvents, unlike the target, which is likely less volatile due to its bulky substituents .
Research Findings and Challenges
- Synthetic Complexity: The cyclopropylsulfonyl-pyrrolidine moiety introduces synthetic challenges, such as steric hindrance during cyclization reactions, as noted in hydrazinopyrazine synthesis () .
- Spectroscopic Differentiation : Isomeric pyrazines (e.g., triazepines in ) may require advanced NMR or X-ray crystallography for unambiguous identification, a consideration relevant to the target compound’s characterization .
- Biological Screening : While triazole-containing pyrazines () show diverse bioactivity, the target’s unique substituents warrant specific assays to evaluate its pharmacokinetic and safety profiles .
Biological Activity
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and a methoxypyrazine moiety, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic implications of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is . The presence of the cyclopropylsulfonyl group enhances its reactivity and interaction with biological targets. The methoxypyrazine structure contributes to its pharmacological profile, particularly in neurological and inflammatory contexts.
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Inhibition of Autotaxin : Autotaxin is an enzyme implicated in various pathological processes, including fibrosis and inflammation. Compounds targeting this enzyme can reduce lysophosphatidic acid (LPA) levels, which are associated with disease progression .
- Neuroprotective Effects : The pyrrolidine component is known for its neuroprotective properties, potentially mitigating neuronal damage in conditions such as Alzheimer's disease.
Pharmacological Profiles
The biological activity of this compound has been evaluated in various preclinical studies:
- Anti-inflammatory Effects : In models of pulmonary fibrosis, compounds structurally related to this compound demonstrated a significant reduction in inflammatory markers and tissue remodeling .
- Cytotoxicity : Studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Pulmonary Fibrosis Model : In a bleomycin-induced model of pulmonary fibrosis, administration of related compounds resulted in decreased collagen deposition and improved lung function metrics, indicating a protective effect against fibrotic progression .
- Neurodegeneration : A study investigating the neuroprotective effects of related pyrrolidine derivatives found that they could significantly reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
